3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride is a chemical compound classified under the category of fluoropyridines. This compound features a fluorine atom attached to a pyridine ring, which is further connected to a propan-1-amine group. Its molecular formula is , and it has a molecular weight of 190.64 g/mol. The compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique structural properties and potential applications.
The synthesis of 3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to enhance yield and purity during the synthesis process. Advanced purification techniques such as crystallization and chromatography are also utilized to ensure high-quality final products.
The molecular structure of 3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.64 g/mol |
| IUPAC Name | 3-(2-fluoropyridin-3-yl)propan-1-amine; hydrochloride |
| InChI | InChI=1S/C8H11FN2.ClH/c9-8-7(3-1-5-10)4-2-6-11-8;/h2,4,6H,1,3,5,10H2;1H |
| InChI Key | VTOHMEKKEMLGOM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(N=C1)F)CCCN.Cl |
The presence of a fluorine atom enhances the compound's reactivity and potential interactions with biological systems.
3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride is capable of undergoing various chemical reactions:
For oxidation, potassium permanganate and hydrogen peroxide are commonly used as oxidizing agents. For reduction, lithium aluminum hydride and sodium borohydride are effective reducing agents. Nucleophilic substitution reactions can be performed using reagents like sodium methoxide and potassium tert-butoxide.
The physical properties of 3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
The chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| Stability | Stable under standard conditions |
These properties make it suitable for various applications in scientific research.
3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride has several significant applications:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8